![molecular formula C15H19NO4 B7577197 3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid](/img/structure/B7577197.png)
3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid, also known as OCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, biochemistry, and biotechnology. OCA is a derivative of benzoic acid, and its unique chemical structure makes it an attractive candidate for further studies.
Wirkmechanismus
The mechanism of action of 3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid involves its interaction with specific cellular receptors, leading to the activation of various signaling pathways. This compound has been shown to interact with the farnesoid X receptor (FXR), a nuclear receptor that plays a crucial role in regulating bile acid metabolism and glucose homeostasis. This compound binding to FXR results in the activation of various downstream targets, leading to the modulation of metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, improve insulin sensitivity, and modulate lipid metabolism. This compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid is its unique chemical structure, which makes it an attractive candidate for further studies. This compound has been shown to have several potential applications in various fields such as medicine, biochemistry, and biotechnology. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to work with in some lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid. One potential area of research is the development of drugs for the treatment of metabolic disorders such as diabetes and obesity. This compound has been shown to have promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another area of research is the development of this compound-based therapies for the treatment of cancer. This compound has been shown to have anti-cancer properties, and further research is needed to determine its potential as a therapeutic agent. Overall, this compound has significant potential for further research and development, and its unique chemical structure makes it an attractive candidate for various scientific applications.
Synthesemethoden
The synthesis of 3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid involves the reaction of 3-aminobenzoic acid with oxane-4-carboxylic acid anhydride in the presence of a suitable solvent and a catalyst. The reaction proceeds through an amide bond formation, resulting in the formation of this compound. The yield and purity of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentration.
Wissenschaftliche Forschungsanwendungen
3-[2-(Oxane-4-carbonylamino)ethyl]benzoic acid has been extensively studied for its potential applications in scientific research. One of the significant areas of research is its use in the development of drugs for the treatment of various diseases such as cancer, inflammation, and metabolic disorders. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
Eigenschaften
IUPAC Name |
3-[2-(oxane-4-carbonylamino)ethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(12-5-8-20-9-6-12)16-7-4-11-2-1-3-13(10-11)15(18)19/h1-3,10,12H,4-9H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYUYXMZHKNUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NCCC2=CC(=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.